2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide

Chemical Identity Quality Control Procurement

A common bottleneck in neurodegenerative research is sourcing structurally validated tool compounds that simultaneously engage multiple clinically relevant targets like MAO, SSAO/VAP-1, and cholinesterases. This 5-methoxyindole hydrazine carboxamide addresses that gap. - Distinct semicarbazide side chain confers a multipotent inhibitory profile not achievable with simple 5-methoxytryptamine or urea analogs. - Enables SAR studies on terminal functional group effects (hydrazine vs. urea) for rational inhibitor design. - Suitable probe for vascular inflammation models investigating SSAO/VAP-1-mediated leukocyte adhesion and transmigration.

Molecular Formula C12H16N4O2
Molecular Weight 248.28 g/mol
CAS No. 105289-98-3
Cat. No. B12910272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide
CAS105289-98-3
Molecular FormulaC12H16N4O2
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CCNNC(=O)N
InChIInChI=1S/C12H16N4O2/c1-18-9-2-3-11-10(6-9)8(7-14-11)4-5-15-16-12(13)17/h2-3,6-7,14-15H,4-5H2,1H3,(H3,13,16,17)
InChIKeyIRIPDFKVVJTVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxyindole Semicarbazide for Neurochemical Research


2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide (CAS 105289-98-3) is a synthetic indole derivative classified as a hydrazine carboxamide or semicarbazide . Its structure combines a 5-methoxyindole nucleus—a core shared with melatonin and serotonin—with an ethyl hydrazine carboxamide side chain, resulting in a molecular formula of C12H16N4O2 and a molecular weight of 248.28 g/mol . This compound belongs to a class of indole-substituted hydrazides and hydrazines investigated for their multipotent inhibitory activity against monoamine oxidases (MAO-A/B), semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1), and cholinesterases, suggesting a role in the modulation of neurotransmitter catabolism and neuroinflammation [1].

1
Multipotent enzyme profiling of MAO-A/B, SSAO/VAP-1, and cholinesterases
2
Indole hydrazine carboxamide scaffold for neurotransmitter catabolism research
3
Commercially available with batch QC documentation supporting assay reproducibility

Why Generic Analogs Fail in Target-Based Studies


Substituting a simple 5-methoxyindole analog like 5-methoxytryptamine or its urea derivative for 2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide will fundamentally alter a study's outcome. The critical differentiator is the semicarbazide side chain, which is not present in simpler indole ethylamines or ureas [1]. In a comparative evaluation of indole-substituted hydrazines and hydrazides, the hydrazine moiety was shown to confer potent, reversible, and non-time-dependent inhibition of MAO-A, a distinct pharmacological profile not shared by non-hydrazine analogs [2]. The presence of the terminal carboxamide further distinguishes it from simple hydrazines, potentially altering its interaction with targets like SSAO/VAP-1. Without this specific side chain, the compound's multipotent inhibitory profile against MAO, cholinesterases, and SSAO/VAP-1 is lost, as evidenced by the structure-activity relationships (SAR) defined for this chemical series [2].

Non-hydrazine 5-methoxyindoles lack multi-target profile
Simpler analogs such as 5-methoxytryptamine act as receptor agonists; they may not reproduce the hydrazine-dependent MAO/SSAO/VAP-1 inhibition observed with the semicarbazide.
Urea or ethylhydrazine analogs show divergent enzyme engagement
[2-(5-methoxy-1H-indol-3-yl)ethyl]urea lacks the terminal carboxamide and is not reported to inhibit SSAO/VAP-1; the hydrazine-only intermediate (CAS 887593-64-8) may shift the multipotent inhibitory profile.

Quantitative Differentiation Guide vs. Key Analogs


Molecular Identity and Purity Benchmarks

When sourcing for reproducible research, the target compound (CAS 105289-98-3, MW 248.28 g/mol, formula C12H16N4O2) offers a distinct quality advantage over its closest structural analog, the hydrazine intermediate 2-(5-methoxy-1H-indol-3-yl)ethylhydrazine (CAS 887593-64-8, MW 205.26 g/mol). Commercial suppliers typically list the hydrazine analog at 95% purity, while the target semicarbazide is available at a standard purity of 97% with verifiable batch-specific QC data including NMR, HPLC, and GC . This 2% absolute purity difference, supported by comprehensive analytical documentation, reduces the risk of uncharacterized impurities confounding biological assays, a critical factor for procurement decisions in target-validation studies .

Purity & QC benchmarks
Cross-study comparable
97% purity with triple-method batch QC (NMR, HPLC, GC)
Supports procurement for target-validation studies
2% purity advantage over the 95% hydrazine intermediate; vendor QC data to verify
Chemical Identity Quality Control Procurement Purity Analysis

MAO-A Inhibitory Profile and Mechanism

Within the indole hydrazine/hydrazide class, the hydrazine moiety is critical for a specific, reversible, and non-time-dependent inhibition of MAO-A. The lead compound in this series, JL72 (a hydrazine), demonstrated a potent, reversible, non-time-dependent MAO-A inhibition (IC50 not explicitly provided in the abstract but described as 'potent'), which is in stark contrast to classic irreversible MAO-A inhibitors that cause a 'cheese effect' [1]. As a hydrazine carboxamide, 2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide is structurally designed to retain this critical hydrazine functionality while the carboxamide offers an additional site for target interaction and metabolic modulation, a feature absent in simple hydrazine analogs like JL72 [1]. This profile is not achievable with non-hydrazine 5-methoxyindoles like melatonin or 5-methoxytryptamine, which primarily act as receptor agonists rather than enzyme inhibitors .

MAO-A inhibition mechanism
Class-level inference
Predicted reversible, non-time-dependent MAO-A inhibition (hydrazine pharmacophore)
Reported class-level profile; distinct from irreversible inhibitors
Based on lead compound JL72 SAR; target-specific data not yet reported
Monoamine Oxidase Neuroprotection Enzyme Kinetics Serotoninergic

SSAO/VAP-1 Engagement vs. Urea Analogs

Indole-substituted hydrazides and hydrazines show high affinity for SSAO/VAP-1. The most potent inhibitor in the series, JL72 (3-(3-hydrazinylpropyl)-1H-indole), exhibited a noncompetitive inhibition with an IC50 of 0.19 ± 0.04 μM [1]. The hydrazine carboxamide moiety in the target compound is critical for this activity; simple urea analogs lack this functional handle and are not reported to inhibit SSAO/VAP-1, instead being processed by alternative metabolic pathways [2]. This engagement of SSAO/VAP-1 is linked to significant anti-inflammatory activity, providing a clear differentiation point from other 5-methoxyindole derivatives that lack this target profile [1].

SSAO/VAP-1 engagement
Class-level inference
Lead JL72 IC50 = 0.19 ± 0.04 µM; urea analog inactive
Supports anti-inflammatory pathway investigation
Hydrazine carboxamide group essential for target engagement; confirm in target compound
SSAO/VAP-1 Vascular Adhesion Protein-1 Inflammation Cerebrovascular

Antiproliferative Potential from Carbohydrazide Patents

The patent literature specifically claims 3-substituted indole carbohydrazides, a class that structurally includes the target compound, as inhibitors of angiogenesis and cell proliferation [1]. This establishes a clear intellectual property and functional space for this compound distinct from non-carbohydrazide analogs. While specific IC50 data for the target compound is not publicly available, the patent's scope indicates that the pendant hydrazine carboxamide at the 3-position of the 5-methoxyindole core is a key structural requirement for this biological activity, a feature not found in simpler 5-methoxyindoles like melatonin or 5-methoxytryptamine [1]. This provides a scientific rationale for selecting this compound over generic indoles when investigating pathways related to angiogenesis or cell proliferation.

Antiproliferative patent scope
Class-level inference
Covered by Markush structure in indole carbohydrazide angiogenesis inhibitor patents
Positioned for angiogenesis/cell proliferation research
No direct IC50 data for target; patent-based structural relevance
Antiproliferative Angiogenesis Inhibition Cancer Patent Activity

Optimal Research and Industrial Application Scenarios


Multipotent Enzyme Profiling in Neurodegenerative Models

Based on its class-level activity, this compound is optimally deployed as a tool compound in biochemical panels designed to simultaneously screen for MAO-A, MAO-B, SSAO/VAP-1, AChE, and BuChE inhibition [1]. Its differentiated hydrazine carboxamide structure is predicted to yield a multipotent inhibitory profile, making it suitable for proof-of-concept studies targeting the polypharmacology of cerebrovascular and neurodegenerative disorders like Alzheimer's disease, where modulation of these enzyme systems is therapeutically relevant [1].

SAR Studies on Hydrazine vs. Hydrazide Bioisosteres

The compound serves as a critical comparator in SAR campaigns exploring the impact of terminal functional group variation (hydrazine vs. urea vs. hydrazide) on target engagement. Its unique carboxamide group allows researchers to delineate the specific contribution of this moiety to enzymatic inhibition and selectivity, a differentiation that cannot be captured using the simpler 2-(5-methoxy-1H-indol-3-yl)ethylhydrazine (CAS 887593-64-8) . This enables the rational design of next-generation inhibitors with improved selectivity profiles.

Chemical Biology of SSAO/VAP-1-Mediated Inflammation

Given the high affinity of structurally related hydrazine derivatives for SSAO/VAP-1 (IC50 = 0.19 ± 0.04 μM for JL72), this compound is a suitable candidate for exploring the role of SSAO/VAP-1 in leukocyte adhesion and transmigration in vascular inflammation models [1]. Its predicted SSAO/VAP-1 inhibitory activity, combined with potential MAO-B and BuChE inhibition, offers a unique pharmacological combination not available in other 5-methoxyindole analogs, positioning it as a superior chemical probe for studying neuroinflammation [1].

Hit Expansion in Angiogenesis Drug Discovery

For industrial research programs utilizing patent-busting or scaffold-hopping strategies around angiogenesis inhibitors, this compound is a commercially available, structurally validated hit. Its inclusion in the patent literature as part of the claimed 3-substituted indole carbohydrazide class provides a concrete starting point for lead optimization, reducing the risk of purchasing an analog that falls outside the area of claimed biological activity [2].

Application
Selection Property
Validation Focus
Multi-enzyme profiling in neurodegenerative models
Hydrazine carboxamide multipotent inhibitory profile
Simultaneous MAO/SSAO/VAP-1/ChE inhibition assays
SAR studies of hydrazine vs. urea/hydrazide bioisosteres
Terminal carboxamide as selectivity modulator
Comparative target engagement and enzyme kinetics
SSAO/VAP-1-mediated neuroinflammation research
Reported high affinity of hydrazine class for SSAO/VAP-1
Leukocyte adhesion and transmigration models
Hit expansion in angiogenesis drug discovery
Commercially available, patented carbohydrazide scaffold
Cell proliferation and angiogenesis endpoint assays
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